1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
CAS No.: 68390-33-0
Cat. No.: VC13247850
Molecular Formula: C10H4F17I
Molecular Weight: 574.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68390-33-0 |
|---|---|
| Molecular Formula | C10H4F17I |
| Molecular Weight | 574.02 g/mol |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane |
| Standard InChI | InChI=1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2 |
| Standard InChI Key | XVKJSLBVVRCOIT-UHFFFAOYSA-N |
| SMILES | C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane, reflecting the positions of fluorine and iodine substituents on the decane chain. Common synonyms include 1H,1H,2H,2H-Perfluorodecyl iodide, 2-(Perfluorooctyl)ethyl iodide, and 1-Iodo-1H,1H,2H,2H-perfluorodecane . Its International Union of Pure and Applied Chemistry (IUPAC) name ensures unambiguous identification across scientific literature and regulatory frameworks.
Molecular Structure and Stereochemistry
The molecule consists of a ten-carbon chain where the first nine carbons are fully fluorinated except for two hydrogen atoms on the penultimate carbon. The terminal carbon bears an iodine atom. The structure can be represented as , with the SMILES notation FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CCI . The high electronegativity of fluorine atoms induces a strong electron-withdrawing effect, polarizing the C–I bond and enhancing its reactivity in substitution reactions.
Physicochemical Properties
Thermal and Physical Characteristics
The compound exhibits a melting point of 54–58°C and a boiling point of 178°C at atmospheric pressure . Its density of 1.88 g/cm³ at room temperature reflects the heavy fluorine and iodine atoms. The flash point, measured at 92–96°C under 12 mmHg pressure, indicates moderate flammability . The low vapor pressure of 0.00109 mmHg at 25°C suggests limited volatility, making it suitable for high-temperature applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 574.02 g/mol | |
| Density | 1.88 g/cm³ | |
| Melting Point | 54–58°C | |
| Boiling Point | 178°C | |
| Vapor Pressure (25°C) | 0.00109 mmHg | |
| LogP (Octanol-Water) | 6.82 |
Solubility and Reactivity
The compound is insoluble in water due to its perfluorinated backbone but exhibits solubility in organic solvents such as dichloromethane and ethers. The C–I bond is susceptible to nucleophilic substitution, enabling its use in synthesizing fluorinated alcohols, amines, and alkenes .
Synthesis and Manufacturing
Historical Synthetic Routes
Early syntheses involved the radical telomerization of tetrafluoroethylene with iodine-containing initiators. For example, Firestone et al. (1982) achieved a 99% yield using a palladium-catalyzed coupling reaction . Carrel and Seeberger (2008) refined this approach with microwave-assisted conditions, attaining an 88% yield and reduced reaction time .
Industrial Production
Daikin Industries patented a large-scale method using continuous-flow reactors to enhance efficiency and safety . The process involves the stepwise fluorination of 1,10-diiododecane under controlled conditions, followed by purification via fractional distillation.
Applications in Science and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to fluorinated surfactants and drug delivery agents. Its ability to confer lipid resistance and thermal stability has been exploited in antiviral and anticancer agents, as demonstrated by Bailey et al. (1982) .
Materials Science
In polymer chemistry, it is used to synthesize fluorinated elastomers with enhanced chemical resistance. A 2006 study by Bennett et al. highlighted its role in creating fluorous bipyridine ligands for catalytic applications .
Recent Advances and Future Directions
Recent studies focus on degrading fluorinated compounds using advanced oxidation processes. For instance, a 2024 pilot study demonstrated 70% decomposition of analogous PFAS using plasma-assisted catalysis. Future research may explore greener synthetic routes and applications in energy storage devices.
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